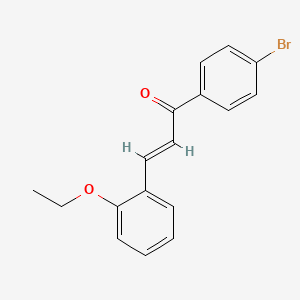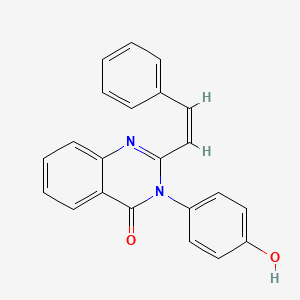![molecular formula C27H18N2O3 B3907178 2-[(1E)-2-(2H-1,3-Benzodioxol-5-YL)ethenyl]-3-(naphthalen-1-YL)-3,4-dihydroquinazolin-4-one](/img/structure/B3907178.png)
2-[(1E)-2-(2H-1,3-Benzodioxol-5-YL)ethenyl]-3-(naphthalen-1-YL)-3,4-dihydroquinazolin-4-one
描述
2-[(1E)-2-(2H-1,3-Benzodioxol-5-YL)ethenyl]-3-(naphthalen-1-YL)-3,4-dihydroquinazolin-4-one is a complex organic compound that features a unique combination of benzodioxole, naphthalene, and quinazolinone moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-2-(2H-1,3-Benzodioxol-5-YL)ethenyl]-3-(naphthalen-1-YL)-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: This can be achieved through the condensation of catechol with formaldehyde, followed by cyclization.
Synthesis of the Naphthalene Derivative: Naphthalene can be functionalized through Friedel-Crafts acylation or alkylation reactions.
Coupling Reactions: The benzodioxole and naphthalene derivatives are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Formation of the Quinazolinone Core: This involves the cyclization of an appropriate amide or imine precursor under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
2-[(1E)-2-(2H-1,3-Benzodioxol-5-YL)ethenyl]-3-(naphthalen-1-YL)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the quinazolinone core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce fully saturated analogs.
科学研究应用
2-[(1E)-2-(2H-1,3-Benzodioxol-5-YL)ethenyl]-3-(naphthalen-1-YL)-3,4-dihydroquinazolin-4-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: It can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound’s interactions with biological macromolecules, such as proteins and nucleic acids, are of interest for drug discovery.
Industrial Applications: It may serve as a precursor for the synthesis of more complex molecules with specific functional properties.
作用机制
The mechanism of action of 2-[(1E)-2-(2H-1,3-Benzodioxol-5-YL)ethenyl]-3-(naphthalen-1-YL)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. These targets may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signal transduction pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression and replication.
相似化合物的比较
Similar Compounds
2-[(1E)-2-(2H-1,3-Benzodioxol-5-YL)ethenyl]-3-(phenyl)-3,4-dihydroquinazolin-4-one: Similar structure but with a phenyl group instead of a naphthyl group.
2-[(1E)-2-(2H-1,3-Benzodioxol-5-YL)ethenyl]-3-(pyridin-2-YL)-3,4-dihydroquinazolin-4-one: Contains a pyridine ring instead of a naphthalene ring.
Uniqueness
The uniqueness of 2-[(1E)-2-(2H-1,3-Benzodioxol-5-YL)ethenyl]-3-(naphthalen-1-YL)-3,4-dihydroquinazolin-4-one lies in its combination of structural motifs, which confer distinct electronic and steric properties. This makes it a valuable compound for exploring new chemical reactivities and biological activities.
属性
IUPAC Name |
2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-3-naphthalen-1-ylquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18N2O3/c30-27-21-9-3-4-10-22(21)28-26(15-13-18-12-14-24-25(16-18)32-17-31-24)29(27)23-11-5-7-19-6-1-2-8-20(19)23/h1-16H,17H2/b15-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFUYHXHTKGFDOE-FYWRMAATSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC6=CC=CC=C65 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C3=NC4=CC=CC=C4C(=O)N3C5=CC=CC6=CC=CC=C65 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[3-(3,4-dimethoxyphenyl)acryloyl]-2-(ethylthio)-1H-benzimidazole](/img/structure/B3907097.png)
![7-chloro-2-[(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl]quinoxaline](/img/structure/B3907113.png)
amino]butan-1-ol](/img/structure/B3907115.png)

![methyl 4-[(E)-3-(3-nitrophenyl)-3-oxoprop-1-enyl]benzoate](/img/structure/B3907120.png)
![3-BENZYL-2-SULFANYL-3H,4H,6H,7H,8H,9H-PYRIMIDO[4,5-B]QUINOLIN-4-ONE](/img/structure/B3907128.png)
![3-BENZYL-2-[(1E)-2-(2-METHYL-1H-INDOL-3-YL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE](/img/structure/B3907140.png)
![3-BENZYL-2-{[(3E)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3,4-DIHYDROQUINAZOLIN-4-ONE](/img/structure/B3907146.png)

![2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-3-(3-nitrophenyl)quinazolin-4(3H)-one](/img/structure/B3907169.png)
![2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-3-(2-methoxyphenyl)quinazolin-4(3H)-one](/img/structure/B3907172.png)
![2-[2-(1,3-benzodioxol-5-yl)vinyl]-3-methyl-4(3H)-quinazolinone](/img/structure/B3907180.png)
![2-[(1E)-2-(2H-1,3-BENZODIOXOL-5-YL)ETHENYL]-3-(NAPHTHALEN-2-YL)-3,4-DIHYDROQUINAZOLIN-4-ONE](/img/structure/B3907184.png)
![N~1~-(3-CYANO-5,5-DIMETHYL-4,7-DIHYDRO-5H-THIENO[2,3-C]PYRAN-2-YL)-4-(ISOPENTYLOXY)BENZAMIDE](/img/structure/B3907186.png)
